molecular formula C9H11NOS B8804751 3-(Dimethylamino)-1-(2-thienyl)-2-propen-1-one

3-(Dimethylamino)-1-(2-thienyl)-2-propen-1-one

Cat. No. B8804751
M. Wt: 181.26 g/mol
InChI Key: NXYSVZGMDFMOJJ-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

A mixture of 2-acetylthiophene (198 mmol) and N,N-dimethylformamide dimethyl acetal (297 mmol) was refluxed overnight and then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure and dried in vacuo to afford 36 g (100% yield) of 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one which was used in the next step without further purification.
Quantity
198 mmol
Type
reactant
Reaction Step One
Quantity
297 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH3:14])[CH:13]=[CH:2][C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
198 mmol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
297 mmol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.